1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides and is involved in various physiological processes.
Mode of Action
It is known that the compound interacts with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity . The pyrrolidine ring in the compound is believed to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Given its interaction with prolyl endopeptidase, it is likely that the compound affects the metabolism of proline-containing peptides
Pharmacokinetics
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, which may influence its adme properties .
Result of Action
Given its interaction with prolyl endopeptidase, it is likely that the compound influences the metabolism of proline-containing peptides, potentially leading to changes in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of 3-Methylquinoxalin-2-yl: This can be achieved by reacting 1,2-diaminobenzene with 2-oxopropanoic acid under acidic conditions.
Introduction of Pyrrolidine-2-carboxamide: The quinoxaline core is then reacted with pyrrolidine-2-carboxamide under suitable conditions, often involving a coupling reagent like carbodiimide (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced forms of the compound, and substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of quinoxaline chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its therapeutic properties, including its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(3-Methylquinoxalin-2-yl)ethanone
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol
1-((3-Methylquinoxalin-2-yl)methyl)pyridin-1-ium bromide
Properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-14(18-8-4-7-12(18)13(15)19)17-11-6-3-2-5-10(11)16-9/h2-3,5-6,12H,4,7-8H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOUBNTCYGBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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